N-tert-Butoxycarbonyl Amoxapine

Catalog No.
S814451
CAS No.
1246816-84-1
M.F
C22H24ClN3O3
M. Wt
413.902
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butoxycarbonyl Amoxapine

CAS Number

1246816-84-1

Product Name

N-tert-Butoxycarbonyl Amoxapine

IUPAC Name

tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.902

InChI

InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3

InChI Key

AOGDBIDPRJPHCK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Synonyms

4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester;

Application in Organic Chemistry

Summary of the Application: The N-tert-Butoxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It’s preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Methods of Application or Experimental Procedures: The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .

Results or Outcomes Obtained: The N-Boc protection and deprotection methods have been successfully applied to a variety of structurally diverse compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Application in Ultrasound Irradiation

Summary of the Application: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described . This method provides a selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Methods of Application or Experimental Procedures: The N-Boc protection is achieved under ultrasound irradiation and catalyst-free conditions . The reaction preserves the stereochemical integrity of N-Boc amino acids .

Results or Outcomes Obtained: The specific ultrasonic effect on N-tert-butoxycarbonylation gives pure product with quantitative yields in a few minutes .

Application in Deprotection Using Oxalyl Chloride

Summary of the Application: A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This method uses oxalyl chloride in methanol .

Methods of Application or Experimental Procedures: The N-Boc group is removed by reacting the Boc-protected substrate with oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h .

Results or Outcomes Obtained: This mild procedure has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The reactions yield up to 90% .

Application in Heterogeneous Conditions

Summary of the Application: A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .

Methods of Application or Experimental Procedures: The N-Boc protection is achieved under heterogeneous conditions using Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

Results or Outcomes Obtained: No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed . The desired product was obtained in 97% yield after 6 h when the reaction was carried out in the presence of Amberlyst-15 in ethanol .

Application in High Temperatures Using a Thermally Stable Ionic Liquid

Summary of the Application: A rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid has been reported .

Methods of Application or Experimental Procedures: The N-Boc deprotection is achieved at high temperatures using a thermally stable Ionic Liquid .

Results or Outcomes Obtained: This method provides a rapid and effective deprotection of N-Boc amino acids and peptides .

N-tert-Butoxycarbonyl Amoxapine is a chemical compound that serves as a derivative of the tricyclic antidepressant amoxapine. It is characterized by the presence of a tert-butoxycarbonyl group, which enhances its stability and solubility properties. The full chemical name is tert-butyl 4-(2-chlorodibenzo[b, f][1, 4]oxazepin-11-yl)piperazine-1-carboxylate. This compound is primarily utilized in pharmaceutical research and development, particularly in the context of analytical method validation and quality control applications .

Typical of carboxylic acid derivatives. The tert-butoxycarbonyl group can be removed under specific conditions to yield amoxapine, which can then undergo further transformations such as:

  • Hydrolysis: In the presence of water and an acid or base, the tert-butoxycarbonyl group can be hydrolyzed to yield amoxapine.
  • Nucleophilic Substitution: The chlorine atom in the dibenzo[b,f][1,4]oxazepine ring can be substituted by nucleophiles under appropriate conditions.

These reactions are significant for synthesizing other derivatives and studying the compound's biological activity .

N-tert-Butoxycarbonyl Amoxapine retains some pharmacological properties of its parent compound, amoxapine, which acts as an antidepressant and anxiolytic. The biological activity includes:

  • Antidepressant Effects: It has been shown to influence neurotransmitter levels in the brain, particularly serotonin and norepinephrine.
  • Potential Neuroprotective Properties: Some studies suggest that derivatives like N-tert-Butoxycarbonyl Amoxapine may exhibit neuroprotective effects, although further research is needed to confirm these findings.

The compound's activity is often evaluated through in vitro assays and animal models .

The synthesis of N-tert-Butoxycarbonyl Amoxapine typically involves several steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepin Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperazine Ring: This step involves reacting the dibenzo compound with piperazine derivatives.
  • Tert-Butoxycarbonyl Protection: The final step involves protecting the carboxylic acid group with a tert-butoxycarbonyl group using standard coupling reagents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

N-tert-Butoxycarbonyl Amoxapine is primarily used in:

  • Pharmaceutical Research: It serves as a reference standard for method development and validation in analytical chemistry.
  • Quality Control: The compound is used to assess the quality and efficacy of formulations containing amoxapine.
  • Drug Development: It may be explored for potential therapeutic applications beyond its parent compound due to its unique structural modifications .

Interaction studies involving N-tert-Butoxycarbonyl Amoxapine focus on its binding affinity to various neurotransmitter receptors. Preliminary findings suggest potential interactions with:

  • Serotonin Receptors: Similar to other antidepressants, it may modulate serotonin receptor activity.
  • Dopamine Receptors: Given its structural similarity to other tricyclic antidepressants, it may also interact with dopamine pathways.

These interactions are crucial for understanding both therapeutic effects and side effects associated with this compound .

Several compounds share structural or functional similarities with N-tert-Butoxycarbonyl Amoxapine. Here are some notable examples:

Compound NameStructure TypeUnique Features
AmoxapineTricyclic AntidepressantParent compound; has a more straightforward structure.
ClomipramineTricyclic AntidepressantContains a different side chain affecting receptor binding.
DesipramineTricyclic AntidepressantA metabolite of imipramine; different pharmacokinetics.
FluoxetineSelective Serotonin Reuptake InhibitorFocuses primarily on serotonin reuptake inhibition.

N-tert-Butoxycarbonyl Amoxapine is unique due to its protective tert-butoxycarbonyl group, which enhances stability compared to its analogs. This modification allows for more controlled studies regarding its pharmacological properties while also facilitating easier handling during synthesis and analysis .

XLogP3

3.9

Dates

Modify: 2024-04-14

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